N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide
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Overview
Description
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of solvents like dichloromethane and catalysts such as 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency . The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds.
Scientific Research Applications
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide has several scientific research applications:
Biology: It serves as a probe for studying enzyme interactions and receptor binding due to its unique structural features.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively . The compound may inhibit or activate target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a similar heterocyclic structure.
Omeprazole: An antiulcer drug featuring a substituted imidazole ring.
Uniqueness
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide stands out due to its trifluoromethyl group, which imparts unique chemical properties not commonly found in similar compounds. This feature enhances its lipophilicity, metabolic stability, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H20F3N3O2 |
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Molecular Weight |
451.4 g/mol |
IUPAC Name |
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]-3-methylbenzamide |
InChI |
InChI=1S/C25H20F3N3O2/c1-17-9-8-14-20(15-17)22(32)30-24(25(26,27)28)23(33)31(16-18-10-4-2-5-11-18)21(29-24)19-12-6-3-7-13-19/h2-15H,16H2,1H3,(H,30,32) |
InChI Key |
ZJPLPRDBLSSRMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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